2-(4-Methylbenzoyl)benzoic acid
Overview
Description
2-(4-Methylbenzoyl)benzoic acid is an activated compound used as a pharmaceutical intermediate . It has two asymmetric carbon atoms, which means that there are four isomers . It has been shown to inhibit the production of inflammatory mediators .
Synthesis Analysis
2-(4-Methylbenzoyl)benzoic acid is an important dye intermediate used for the synthesis of 2-methylanthraquinone .Molecular Structure Analysis
The molecular formula of 2-(4-Methylbenzoyl)benzoic acid is C15H12O3 . Its molecular weight is 240.2540 . The IUPAC Standard InChI is InChI=1S/C15H12O3/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15(17)18/h2-9H,1H3,(H,17,18) .Physical And Chemical Properties Analysis
The melting point of 2-(4-Methylbenzoyl)benzoic acid is 137-139 °C (lit.) . Its boiling point is roughly estimated to be 342.97°C . The density is approximately 1.1783 (rough estimate) . It is very soluble in Benzene, Ether, Acetone, and Alcohol .Scientific Research Applications
Polyaniline Doping
2-(4-Methylbenzoyl)benzoic acid and its derivatives are used as dopants for polyaniline, a conductive polymer. When doped with benzoic acid and its substituted forms, polyaniline shows enhanced electrical conductivity and improved thermal properties. This application is significant in the development of advanced materials for electronics and sensor technologies (Amarnath & Palaniappan, 2005).
Anthraquinone Dyes
The nitration of 2-(4-Methylbenzoyl)benzoic acid derivatives is explored in the production of anthraquinone dyes. These dyes are significant in various industrial applications including fabric and paper coloring (Arient, Šlosar, Štěrba, & Obruba, 1967).
Metabolism and Physicochemical Properties
In pharmacological studies, the metabolism and physicochemical properties of substituted benzoic acids, including 2-(4-Methylbenzoyl)benzoic acid, have been investigated. These studies are crucial for understanding drug metabolism and designing more effective pharmaceuticals (Ghauri et al., 1992).
Antimicrobial and Molluscicidal Activity
Derivatives of 2-(4-Methylbenzoyl)benzoic acid have shown antimicrobial and molluscicidal activities. This makes them potentially useful in agricultural and medical fields for controlling pests and treating infections (Orjala et al., 1993).
Organic Chemistry in Water
This compound has been used in studies exploring organic chemistry reactions in water, aiming to achieve high yields in environmentally friendly conditions. Such research is crucial in developing green chemistry practices (Dudd et al., 2003).
Environmental Studies
Research on the photodecomposition of chlorobenzoic acids, including derivatives of 2-(4-Methylbenzoyl)benzoic acid, is significant for environmental studies, particularly in understanding the breakdown of chemicals in water and soil (Crosby & Leitis, 1969).
Paraben Biosynthesis
In biotechnological research, derivatives of 2-(4-Methylbenzoyl)benzoic acid are studied in the biosynthesis of parabens in microorganisms. This research is pivotal in the development of bio-based production platforms for parabens (Hagel, Chen, & Facchini, 2018).
Safety And Hazards
properties
IUPAC Name |
2-(4-methylbenzoyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15(17)18/h2-9H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQOWIXIHDDXDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058926 | |
Record name | Benzoic acid, 2-(4-methylbenzoyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6058926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylbenzoyl)benzoic acid | |
CAS RN |
85-55-2 | |
Record name | 2-(4-Methylbenzoyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(p-Toluoyl)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085552 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Methylbenzoyl)benzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11224 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzoic acid, 2-(4-methylbenzoyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 2-(4-methylbenzoyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6058926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-p-toluoylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.468 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(P-TOLUOYL)BENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DN9G70PQF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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